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molecular formula C7H11NO2S B3272673 Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate CAS No. 571187-11-6

Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate

Cat. No. B3272673
M. Wt: 173.24 g/mol
InChI Key: OWTKVUOVYHVJOD-UHFFFAOYSA-N
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Patent
US07923571B2

Procedure details

At 0-10° C., 61.3 g of methyl 3-mercaptopropionate (3, 0.5 mol, content: 98%) were added dropwise over 35 min to 90 g of a 30% solution of NaOMe in methanol (0.5 mol). After the addition, the mixture was stirred at 0-10° C. for a further 10 min and subsequently, at 0-5° C., 63.2 g of methyl 2-chloropropionate (4, 0.5 mol, content: 97%) were metered in over 50 min. The reaction mixture was stirred at 0-5° C. for a further 30 min, before 500 ml of xylene were added. Subsequently, the methanol was substantially distilled off. 99 g of a 30% solution of NaOMe in methanol (0.55 mol) were added dropwise at approx. 90° C. over 75 min to the resulting suspension, and methanol continued to be distilled off at the same time. The reaction mixture was then cooled to 80° C. under argon before 33 g of acetic acid (0.55 mol) were metered in. On completion of addition, 500 ml of water were added at 70° C. and the mixture was subsequently cooled to room temperature. After the separation of the phases, the aqueous phase was reextracted once more with 250 ml of xylene and the combined organic phases were subsequently washed once more with 100 ml of water. The organic phase was dried (Na2SO4) and concentrated under reduced pressure. The residue was admixed with 830 ml of methanol and 94.6 g of ammonium formate (1.5 mol) and then heated to reflux. After 12 h under reflux, the workup was effected by substantial concentration. The residue was taken up in 500 ml of water and extracted three times with 200 ml each time of dichloromethane. The combined organic phases were dried (Na2SO4). After the solvent had been distilled off under reduced pressure, 81 g of methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate (2) were obtained (68% of theory over all stages, content: 72.5%).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
61.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
solvent
Reaction Step Three
Quantity
63.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.55 mol
Type
solvent
Reaction Step Five
Quantity
33 g
Type
reactant
Reaction Step Six
Quantity
94.6 g
Type
reactant
Reaction Step Seven
Quantity
830 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].C[O-].[Na+].Cl[CH:12]([CH3:17])[C:13](OC)=O.C(O)(=O)C.C([O-])=O.[NH4+:25]>CO.O.C1(C)C(C)=CC=CC=1>[NH2:25][C:13]1[CH:12]([CH3:17])[S:1][CH2:2][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
61.3 g
Type
reactant
Smiles
SCCC(=O)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.5 mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
63.2 g
Type
reactant
Smiles
ClC(C(=O)OC)C
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.55 mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
33 g
Type
reactant
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
94.6 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Eight
Name
Quantity
830 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0-10° C. for a further 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
at 0-5° C.
CUSTOM
Type
CUSTOM
Details
were metered in over 50 min
Duration
50 min
ADDITION
Type
ADDITION
Details
were added
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the methanol was substantially distilled off
DISTILLATION
Type
DISTILLATION
Details
to be distilled off at the same time
ADDITION
Type
ADDITION
Details
were added at 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was subsequently cooled to room temperature
CUSTOM
Type
CUSTOM
Details
After the separation of the phases
WASH
Type
WASH
Details
the combined organic phases were subsequently washed once more with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 12 h under reflux
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
the workup was effected by substantial concentration
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml each time of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(CSC1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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